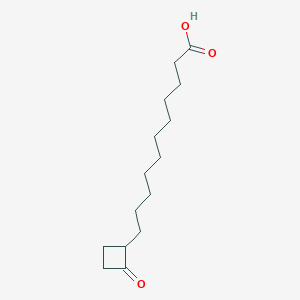

2-Oxo-cyclobutane undecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

11-(2-oxocyclobutyl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c16-14-12-11-13(14)9-7-5-3-1-2-4-6-8-10-15(17)18/h13H,1-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBXXTOEKUXMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444798 | |

| Record name | AGN-PC-05J41S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169263-77-8 | |

| Record name | AGN-PC-05J41S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Enigmatic Cyclobutane Moiety in Bioactive Molecules

An In-depth Technical Guide to 2-Oxo-cyclobutane undecanoic acid (CAS 169263-77-8)

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain and unique puckered conformation.[1][2] While historically underutilized in medicinal chemistry compared to its five- and six-membered counterparts, recent years have witnessed a surge in interest in this structural motif.[3][4] The rigid framework of the cyclobutane ring offers a powerful tool for medicinal chemists to enforce conformational restriction on flexible molecules, a strategy often employed to enhance binding affinity and selectivity for biological targets.[5] Furthermore, the incorporation of a cyclobutane scaffold can improve metabolic stability by shielding susceptible positions from enzymatic degradation.[2][3] This guide focuses on a specific, yet illustrative, example of this class of molecules: this compound. While not a therapeutic agent itself, its synthesis and application as a critical tool in food safety analytics provide a compelling case study for the practical utility of functionalized cyclobutanes.

Physicochemical Properties

This compound is a 2-substituted cyclobutanone derivative with a long-chain carboxylic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 169263-77-8 | [6] |

| Molecular Formula | C₁₅H₂₆O₃ | [6] |

| Molecular Weight | 254.37 g/mol | [6] |

| Alternate Name | 11-(2-Oxocyclobutyl)undecanoic acid | [7] |

Synthesis and Characterization

The synthesis of this compound has been described in the context of its application in immunoassays for detecting irradiated foods.[7] While the full experimental details from the primary literature are not widely available, the general strategies for the synthesis of 2-substituted cyclobutanones are well-established and provide a clear pathway to this molecule.

General Synthetic Strategies for 2-Substituted Cyclobutanones

The construction of the 2-substituted cyclobutanone core can be achieved through several methodologies, each with its own advantages and limitations.

-

Alkylation of Cyclobutanone Enolates or Enamines: A common and direct approach involves the deprotonation of cyclobutanone to form an enolate, which is then alkylated with a suitable electrophile. To achieve mono-alkylation and avoid side reactions, less reactive enolate equivalents like enamines are often employed.[5] For the synthesis of the title compound, this would involve the alkylation of a cyclobutanone derivative with an 11-haloundecanoic acid ester, followed by hydrolysis of the ester.

-

[2+2] Cycloaddition Reactions: The [2+2] cycloaddition of a ketene or a ketene equivalent with an appropriate alkene is a powerful method for constructing the cyclobutanone ring.[4] For a 2-substituted cyclobutanone with a long alkyl chain, this would require a specialized ketene precursor.

-

Ring Expansion of Cyclopropane Derivatives: The rearrangement of cyclopropylcarbinols can also lead to the formation of cyclobutanones. This method offers opportunities for stereocontrol.

Representative Synthesis of a 2-Substituted Cyclobutanone

To illustrate the synthetic and characterization process, a detailed protocol for the synthesis of a structurally related compound, 2-benzoylcyclobutanone, is presented below. This reaction proceeds via a formal carbene insertion into a cyclopropanone, mediated by a sulfonium ylide.

Caption: General workflow for the synthesis of 2-benzoylcyclobutanone.

Step-by-Step Protocol:

-

Preparation of the Sulfonium Ylide: 1-Phenyl-2-(tetrahydro-1λ⁴-thien-1-ylidene)ethan-1-one is prepared as the sulfonium ylide.

-

Reaction Setup: A flame-dried Schlenk flask is charged with the cyclopropanone starting material, potassium phosphate (K₃PO₄), and the sulfonium ylide.

-

Solvent and Atmosphere: The flask is evacuated and backfilled with argon, and anhydrous toluene is added as the solvent.

-

Reaction Conditions: The reaction mixture is degassed and then heated to the appropriate temperature (e.g., 100 °C) and stirred for a specified time (e.g., 12 hours).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-benzoylcyclobutanone.[8]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the specific spectra for this molecule are not publicly available, the expected characteristic signals can be inferred from the analysis of its constituent functional groups and comparison with related compounds.

2.3.1. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups and the O-H of the carboxylic acid.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | 3300-2500 | Strong, Broad |

| Alkyl C-H | 2960-2850 | Strong |

| Ketone C=O | ~1785 | Strong |

| Carboxylic Acid C=O | ~1710 | Strong |

The high wavenumber for the ketone C=O stretch is characteristic of a four-membered ring due to increased ring strain.[9]

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclobutane ring, which will be in the range of 1.5-3.5 ppm. The protons alpha to the ketone will be the most downfield. The long undecanoic acid chain will give rise to a large, broad multiplet around 1.2-1.6 ppm for the majority of the methylene groups. The methylene group alpha to the carboxylic acid will appear as a triplet around 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by the two downfield signals for the carbonyl carbons of the ketone and the carboxylic acid. The ketone carbonyl will appear around 200-210 ppm, while the carboxylic acid carbonyl will be in the 175-185 ppm range. The carbons of the cyclobutane ring will resonate between 20-60 ppm, and the carbons of the alkyl chain will appear in the 20-35 ppm range.

2.3.3. Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 254 would be expected. The fragmentation pattern would likely involve cleavage of the alkyl chain and fragmentation of the cyclobutane ring. Common fragmentation pathways for cyclic ketones include the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement.[10]

Application in the Detection of Irradiated Foods

The primary and most well-documented application of this compound is as a hapten in the development of an enzyme-linked immunosorbent assay (ELISA) for the detection of 2-alkylcyclobutanones (2-ACBs).[7]

Background: 2-Alkylcyclobutanones as Markers for Food Irradiation

Food irradiation is a process used to extend shelf life and kill pathogens.[1][2] When foods containing lipids are irradiated, the fatty acids can undergo cyclization to form 2-alkylcyclobutanones.[5] For example, palmitic acid (a C16 fatty acid) forms 2-dodecylcyclobutanone (2-DCB). These 2-ACBs are considered unique radiolytic products and can serve as reliable markers for food irradiation.[6][11]

Caption: Workflow for the development and use of an ELISA for 2-ACB detection.

Role of this compound as a Hapten

Small molecules like 2-ACBs are generally not immunogenic on their own. To elicit an immune response and produce antibodies, they must be covalently attached to a larger carrier protein, such as bovine serum albumin (BSA).[1][3] This is where this compound plays a crucial role.

The undecanoic acid portion of the molecule acts as a spacer and provides a carboxylic acid functional group for conjugation to the carrier protein, typically via carbodiimide chemistry. The 2-oxocyclobutane portion mimics the structure of the 2-ACB markers. This hapten-protein conjugate is then used to immunize an animal to produce polyclonal or monoclonal antibodies that can recognize and bind to 2-ACBs in food samples.[7][12]

Potential Biological Activity and Relevance in Drug Development

While the primary application of this compound is in diagnostics, its structural features—a cyclobutanone ring and a long-chain fatty acid—suggest potential biological activities that could be of interest to drug development professionals.

Cytotoxicity and Genotoxicity of 2-Alkylcyclobutanones

Studies on 2-dodecylcyclobutanone (2-DCB), a closely related compound, have shown evidence of cytotoxicity and genotoxicity in various cell lines.[2][13] It has been reported to induce DNA damage in human colon cells.[3] However, other studies have found no mutagenic or genotoxic potential.[2] The long-term health effects of 2-ACBs are still a subject of research. The presence of the terminal carboxylic acid in this compound could significantly alter its uptake, cellular localization, and interaction with biological targets compared to 2-DCB.

Cyclobutane-Containing Fatty Acids as Antimicrobial Agents

There is growing interest in fatty acids containing cyclic moieties as potential antimicrobial agents. For instance, some cyclobutane-functionalized fatty acids have shown inhibitory activity against Mycobacterium tuberculosis.[6] The rigid cyclobutane ring may disrupt the integrity of the bacterial cell membrane or interfere with key metabolic enzymes. The combination of a cyclobutanone and a long fatty acid chain in the title compound makes it a candidate for investigation in this area.

Keto-Fatty Acids in Metabolism and Signaling

Keto-fatty acids are a class of molecules that can play significant roles in cellular metabolism and signaling.[7][14] Short-chain alpha-keto acids are well-known intermediates in amino acid and carbohydrate metabolism.[7] While the specific role of long-chain keto-fatty acids with a cyclic ketone is not well understood, they have the potential to interact with lipid membranes and proteins involved in fatty acid metabolism and signaling pathways.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound serves as a fascinating example of a functionalized cyclobutane with a clear and important application in analytical chemistry. Its role as a hapten for the development of immunoassays for food safety highlights the practical utility of this class of molecules. For researchers in drug development, the unique combination of a strained cyclobutanone ring and a long-chain fatty acid presents an intriguing scaffold for further investigation. Future research could explore the antimicrobial properties of this and related compounds, as well as their potential to modulate lipid metabolism and signaling pathways. The continued exploration of the chemical and biological properties of cyclobutane-containing molecules will undoubtedly lead to new discoveries and applications in both diagnostics and therapeutics.

References

-

Shrivas, K., S. K. Singh, and M. K. Deb. "Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules." Bioconjugate chemistry 15.1 (2004): 173-178. Available from: [Link]

-

Kim, D. S., et al. "Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid." Food and Chemical Toxicology 121 (2018): 639-647. Available from: [Link]

-

Raul, F., et al. "2-Dodecylcyclobutanone, a radiolytic product of palmitic acid, is genotoxic in primary human colon cells and in cells from preneoplastic lesions." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis 594.1-2 (2006): 15-22. Available from: [Link]

-

Battilocchio, C., et al. "Flow synthesis of cyclobutanones via [2+ 2] cycloaddition of keteneiminium salts and ethylene gas." Reaction Chemistry & Engineering 2.3 (2017): 336-340. Available from: [Link]

-

Verniest, G., et al. "Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation." Tetrahedron letters 42.33 (2001): 5695-5697. Available from: [Link]

-

Cyberlipid. "Keto fatty acids." Available from: [Link]

-

Boyd, D. R., et al. "Synthesis, characterization, and potential use of 2-dodecylcyclobutanone as a marker for irradiated chicken." Journal of Agricultural and Food Chemistry 39.4 (1991): 789-792. Available from: [Link]

- Hamilton, L., et al. "Detection of 2-substituted cyclobutanones as irradiation products of lipid-containing foods: synthesis and applications of cis-and trans-2-(tetradec-5′-enyl) cyclobutanones and 11-(2′-oxocyclobutyl) undecanoic acid." Journal of the Chemical Society, Perkin Transactions 1 2 (1996): 139-146.

- Delincée, H., and B. L. Pool-Zobel. "Genotoxicity of 2-dodecylcyclobutanone, a radiolytic product of palmitic acid." Mutation Research/Genetic Toxicology and Environmental Mutagenesis 443.1-2 (1999): 127-137.

-

Gadgil, P., and J. S. Smith. "Metabolism by rats of 2-dodecylcyclobutanone, a radiolytic compound present in irradiated beef." Journal of agricultural and food chemistry 54.13 (2006): 4875-4879. Available from: [Link]

-

Kong, D., et al. "Hapten synthesis and production of specific antibody against 3-amino-5-morpholinomethyl-2-oxazolidone for immunoassay without derivatisation." Food and Agricultural Immunology 29.1 (2018): 193-204. Available from: [Link]

-

OiPub. "Synthesis, characterization, and potential use of 2-dodecylcyclobutanone as a marker for irradiated chicken." Available from: [Link]

-

Battilocchio, C., et al. "Flow synthesis of cyclobutanones via [2+ 2] cycloaddition of keteneiminium salts and ethylene gas." Reaction Chemistry & Engineering 2.3 (2017): 336-340. Available from: [Link]

-

Devi, P., and P. J. Rutledge. "Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides." The Journal of Organic Chemistry 80.10 (2015): 5126-5132. Available from: [Link]

-

OiPub. "Synthesis, characterization, and potential use of 2-dodecylcyclobutanone as a marker for irradiated chicken." Available from: [Link]

-

Wang, H., et al. "Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food." Foods 10.12 (2021): 3087. Available from: [Link]

-

Variyar, P. S., et al. "Detection methods for irradiated foods." Comprehensive reviews in food science and food safety 6.4 (2007): 135-151. Available from: [Link]

-

Wikipedia. "Ketone bodies." Available from: [Link]

-

Alharbi, K. S., et al. "Metabolic Effects of Ketogenic Diets: Exploring Whole-Body Metabolism in Connection with Adipose Tissue and Other Metabolic Organs." Metabolites 14.7 (2024): 396. Available from: [Link]

-

Organic Syntheses. "cyclobutanone." Available from: [Link]

-

Supporting Information. "1H and 13C NMR spectra of compound 2a." Available from: [Link]

-

"INFRARED SPECTROSCOPY (IR)." Available from: [Link]

-

IAEA. "Recent developments in the use of 2-alkylcyclobutanones as markers for irradiated lipid-containing foods." Available from: [Link]

-

McGraw Hill's AccessScience. "Oxidation of Fatty Acids: Ketogenesis." Available from: [Link]

-

PubChem. "2-Dodecylcyclobutanone." Available from: [Link]

-

IAEA. "Recent developments in the use of 2-alkylcyclobutanones as markers for irradiated lipid-containing foods." Available from: [Link]

-

ResearchGate. "Analysis of 2-alkylcyclobutanones for detection of food irradiation: Current status, needs and prospects." Available from: [Link]

-

Supporting Information. "1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs." Available from: [Link]

-

LAS-ANS. "DETECTION OF IRRADIATED FOOD." Available from: [Link]

- Balci, M. "Basic 1H- and 13C-NMR Spectroscopy." Elsevier, 2005.

-

Gadgil, P., et al. "Evaluation of 2-dodecylcyclobutanone as an irradiation dose indicator in fresh irradiated ground beef." Journal of agricultural and food chemistry 53.6 (2005): 1890-1893. Available from: [Link]

-

Wellcome Open Research. "Automated analysis for multiplet identification from ultra-high resolution 2D-1H, 13C-HSQC NMR spectra." Available from: [Link]

-

ResearchGate. "Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid." Available from: [Link]

- Google Patents. "Preparation method of 3-oxocyclobutanecarboxylic acid.

-

Phenol-Explorer. "Livestock Metabolome Database: 1H NMR Spectrum (LMDB00347)." Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.org [mdpi.org]

- 6. "Formation and safety of 2-dodecylcyclobutanone, a unique radiolytic pr" by P. Gadgil and J. Scott Smith [newprairiepress.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ARCHIVED - Evaluation of the Significance of 2-Dodecylcyclobutanone and other Alkylcyclobutanones - Food Irradiation - Health Canada - Canada.ca [canada.ca]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Keto fatty acids | Cyberlipid [cyberlipid.gerli.com]

Technical Analysis: 2-Dodecylcyclobutanone vs. 2-Oxo-cyclobutane Undecanoic Acid

[1][2][3]

Executive Summary

This technical guide analyzes the structural and functional relationship between 2-dodecylcyclobutanone (2-DCB) and 2-oxo-cyclobutane undecanoic acid . While 2-DCB is the primary radiolytic marker used to identify irradiated lipid-containing foods, this compound serves a critical, distinct role as a structural hapten .

Because 2-DCB is a neutral, lipophilic molecule, it lacks the immunogenicity required to generate antibodies for rapid detection assays (ELISA). This compound is the functionalized analog synthesized to bridge this gap, enabling the bioconjugation necessary for antibody production. This guide details their chemical architectures, formation mechanisms, and the experimental protocols linking them in bioanalytical workflows.

Part 1: Molecular Architecture & Comparative Analysis

The core distinction between these molecules lies in their terminal functionality. 2-DCB is an alkylcyclobutanone (2-ACB) formed by the radiolysis of palmitic acid.[1] It is chemically inert regarding bioconjugation. The undecanoic acid derivative is a synthetic mimetic designed with a carboxyl handle for protein coupling.

Structural Comparison Table

| Feature | 2-Dodecylcyclobutanone (2-DCB) | This compound |

| CAS Number | 35493-46-0 | 169263-77-8 |

| Role | Radiolytic Marker (Analyte) | Synthetic Hapten (Immunogen Precursor) |

| Origin | Radiolysis of Palmitic Acid (C16:0) | Synthetic Organic Chemistry |

| Molecular Formula | C₁₆H₃₀O | C₁₅H₂₆O₃ |

| Key Moiety | Cyclobutanone ring + C12 Alkyl chain | Cyclobutanone ring + C11 Carboxylated chain |

| Lipophilicity | High (Hydrophobic) | Moderate (Amphiphilic due to -COOH) |

| Reactivity | Stable; Ring strain allows specific cleavage | Carboxyl group reactive to EDC/NHS crosslinkers |

| Detection Method | GC-MS (EN 1785 Standard) | Used to generate antibodies for ELISA |

Chemical Causality

The selection of This compound as a mimic for 2-DCB is driven by the principles of hapten design . To raise antibodies against a small molecule (antigen < 1000 Da), it must be conjugated to a carrier protein (e.g., BSA or KLH).

-

The Challenge: 2-DCB has a chemically inert dodecyl tail. Attaching it directly to a protein is difficult without altering the cyclobutanone ring, which is the primary epitope.

-

The Solution: The undecanoic acid derivative preserves the cyclobutanone ring and the alkyl chain length (approximate) but ends in a carboxylic acid. This allows conjugation via the "tail," exposing the ring to the immune system in a spatial orientation identical to free 2-DCB.

Part 2: Mechanism of Formation (2-DCB)

2-DCB is unique because it does not occur naturally; it is formed exclusively via the homolytic cleavage of triglycerides during irradiation. Understanding this pathway is essential for interpreting GC-MS data.

Radiolytic Pathway Diagram

The following diagram illustrates the ionization and rearrangement of palmitic acid into 2-DCB.

Figure 1: Mechanism of 2-DCB formation via radiolytic cleavage of palmitic acid triglycerides.

Part 3: Experimental Protocols

Protocol A: Detection of 2-DCB via GC-MS (Standard EN 1785)

This protocol is the gold standard for validating the presence of 2-DCB in food matrices. It relies on the unique mass spectral fragmentation of the cyclobutanone ring (m/z 98 and m/z 112).

Reagents:

-

Internal Standard: 2-cyclohexyl-cyclohexanone.

-

Solvent: n-Hexane (HPLC grade).

-

Column: Florisil (deactivated with 1% water).

Step-by-Step Workflow:

-

Lipid Extraction: Extract fat from the sample (e.g., ground beef) using a Soxhlet apparatus or supercritical fluid extraction (SFE) with hexane.

-

Fractionation: Transfer 200 mg of extracted fat onto a Florisil column.

-

Elution: Elute non-polar triglycerides with 150 mL hexane (discard). Elute the 2-ACB fraction with 150 mL of 1% diethyl ether in hexane.

-

Concentration: Evaporate the solvent under a nitrogen stream to dryness and reconstitute in 100 µL hexane containing the internal standard.

-

GC-MS Analysis:

-

Injector: 250°C, splitless.

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Temp Program: 60°C (1 min) -> 20°C/min -> 300°C.

-

SIM Mode: Monitor ions m/z 98 (base peak) and m/z 112 (characteristic rearrangement).

-

Validation Criteria: The retention time must match the standard, and the ion ratio (98/112) must be consistent (<20% deviation).

Protocol B: Hapten Conjugation (Using this compound)

This protocol describes how to use the acid derivative to create an immunogen for antibody development.[2][3][4] This is the primary utility of the "Undecanoic Acid" variant.

Objective: Conjugate this compound to Bovine Serum Albumin (BSA) using the active ester method.

Reagents:

-

Carrier Protein: BSA (Bovine Serum Albumin).

-

Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Buffer: MES (pH 5.5) and PBS (pH 7.4).

Step-by-Step Workflow:

-

Activation: Dissolve 10 mg of this compound in 1 mL dry DMF. Add 1.5 molar equivalents of EDC and NHS. Stir for 2 hours at room temperature to form the NHS-ester.

-

Coupling: Dissolve 20 mg of BSA in 2 mL of carbonate buffer (pH 9.0) or PBS.

-

Reaction: Dropwise add the activated hapten solution to the BSA solution while stirring. The high pH ensures the lysine amines on BSA are deprotonated and nucleophilic.

-

Incubation: Stir overnight at 4°C.

-

Purification: Dialyze the reaction mixture against PBS (3 changes over 24 hours) to remove unreacted hapten and byproducts.

-

Verification: Analyze the conjugate via MALDI-TOF MS. A mass shift in BSA (typically +500 to +2000 Da) indicates successful attachment of multiple hapten molecules.

Part 4: Immunological Workflow Visualization

The following diagram details the logic flow from the synthetic acid to the detection of the radiolytic marker.

Figure 2: Development of immunological assays for 2-DCB using the acid hapten.[6]

References

-

Metabolism by rats of 2-dodecylcyclobutanone, a radiolytic compound present in irradiated beef. Source: Journal of Agricultural and Food Chemistry (ACS Publications) [Link][8]

-

2-Alkylcyclobutanones as Irradiation Dose Indicators in Irradiated Ground Beef Patties. Source: ResearchGate / Journal of Food Science [Link]

-

Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid. Source: PubMed / NIH [Link]

-

Standard EN 1785:2003 - Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones. Source: European Committee for Standardization (CEN) [Link]

Sources

- 1. Evaluation of 2-dodecylcyclobutanone as an irradiation dose indicator in fresh irradiated ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 169263-77-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. CAS:169263-77-8 FT-0673362 this compound Product Detail Information [finetechchem.com]

- 8. foodstandards.gov.au [foodstandards.gov.au]

A Technical Guide to the Strategic Use of 2-Oxo-Cyclobutane Undecanoic Acid as a Hapten for the Immunodetection of 2-Dodecylcyclobutanone (2-DCB)

Abstract

The detection of irradiated foods is paramount for regulatory compliance and consumer confidence. 2-Dodecylcyclobutanone (2-DCB), a unique radiolytic product of palmitic acid, serves as a definitive marker for the irradiation of fat-containing foods.[1] Traditional chromatographic methods for its detection, while accurate, are often resource-intensive and not suited for high-throughput screening.[2] Immunoassays offer a rapid, sensitive, and cost-effective alternative. However, the small molecular nature of 2-DCB renders it non-immunogenic. This guide details the pivotal role of a synthetic hapten, 2-oxo-cyclobutane undecanoic acid, in the development of a robust immunoassay for 2-DCB. We will explore the strategic design of this hapten, a plausible synthetic pathway, its conjugation to carrier proteins, and the subsequent development of a competitive enzyme-linked immunosorbent assay (ELISA) for the effective detection of this critical food irradiation marker.

The Rationale: Why 2-DCB Demands a Hapten-Based Immunoassay

Food irradiation is a safe and effective method for preserving food and eliminating pathogens. During the irradiation of foods containing lipids, fatty acids undergo radiolysis to form a class of unique compounds known as 2-alkylcyclobutanones (2-ACBs).[1][3] These compounds are not found naturally in foods and are stable, making them excellent markers of irradiation.[4]

Specifically, 2-dodecylcyclobutanone (2-DCB) is formed from the irradiation of palmitic acid, a common fatty acid in meat and poultry. Its concentration in irradiated food shows a linear relationship with the absorbed radiation dose, allowing for not just qualitative identification but also potential dose estimation.[1]

While gas chromatography-mass spectrometry (GC-MS) is the standard for 2-DCB detection, it requires extensive sample preparation, expensive equipment, and skilled personnel.[2][5] For large-scale screening and quality control, a more efficient method is necessary. Immunoassays, particularly ELISA, fit this role perfectly due to their high sensitivity, specificity, and amenability to automation.

The immunological challenge is that 2-DCB, with a low molecular weight, is a hapten —a molecule that can be recognized by an antibody but cannot elicit an immune response on its own.[][7] To generate antibodies against 2-DCB, it must first be covalently linked to a large, immunogenic carrier protein. This guide focuses on a strategically designed molecule, this compound, engineered to act as a surrogate for 2-DCB in this process.

Hapten Design and Synthesis: Mimicking the Target

The success of any hapten-based immunoassay hinges on the design of the hapten itself. An effective hapten must satisfy two criteria:

-

Structural Mimicry: It must accurately represent the key structural epitopes of the target molecule (2-DCB) to ensure the resulting antibodies will recognize the target with high affinity and specificity.[8]

-

Functional Handle: It must possess a reactive functional group, typically at the end of a spacer arm, for covalent conjugation to a carrier protein without masking the primary epitope.[9]

The proposed hapten, this compound, is designed with these principles in mind. The core 2-oxo-cyclobutane moiety mimics the defining structure of 2-DCB. The undecanoic acid (an 11-carbon chain with a terminal carboxyl group) serves as a long spacer arm. This arm distances the epitope from the large carrier protein, preventing steric hindrance and promoting proper presentation to the immune system's B-cells.[7] The terminal carboxylic acid (-COOH) is the functional handle for conjugation.

Plausible Synthetic Workflow for this compound

While numerous methods exist for creating cyclobutane structures, a plausible route can be adapted from known organic syntheses involving enolate additions or cycloadditions.[10][11][12] The following represents a conceptual, multi-step protocol for synthesizing the target hapten.

Caption: Conceptual workflow for the synthesis of the 2-DCB hapten.

Detailed Synthesis Protocol (Conceptual)

Objective: To synthesize this compound.

Step 1: Cyclobutane Ring Formation

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve a suitable cyclobutane precursor, such as a malonic ester derivative, in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.

-

Slowly add a solution of a long-chain alkyl halide with a protected carboxyl group, such as methyl 11-bromoundecanoate, in THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform a liquid-liquid extraction with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyclobutane intermediate. Purify via column chromatography.

Step 2: Ketone Formation (Oxidation)

-

The specific method for introducing the ketone at the C2 position depends on the structure of the intermediate from Step 1. This could involve selective oxidation of a hydroxyl group or other established methods for ketone synthesis on a cyclobutane ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction mixture appropriately and purify the resulting 2-oxo-cyclobutane undecanoate ester.

Step 3: Ester Hydrolysis

-

Dissolve the purified ester from Step 2 in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~2 with 1M hydrochloric acid (HCl).

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product: This compound .

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Immunogen Preparation: Hapten-Carrier Conjugation

To make the hapten immunogenic, it is conjugated to a carrier protein. Bovine Serum Albumin (BSA) is often used for immunization due to its high immunogenicity and abundance of lysine residues for conjugation.[] For the coating antigen in the ELISA, a different protein, such as Ovalbumin (OVA), is used to prevent the detection of antibodies raised against the carrier protein itself.[13]

The most common and efficient method for coupling a carboxyl group (-COOH) on the hapten to a primary amine (-NH₂) on the protein is the carbodiimide reaction , using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[][14]

Caption: The EDC/NHS method for conjugating a hapten to a carrier protein.

Protocol for Hapten-BSA/OVA Conjugation

Objective: To covalently link this compound to BSA (for immunogen) and OVA (for coating antigen).

-

Dissolve 10 mg of the hapten in 1 mL of dimethylformamide (DMF).

-

Add a 1.5-fold molar excess of both EDC and NHS to the hapten solution. Stir at room temperature for 4 hours to activate the carboxyl group, forming the stable NHS-ester.

-

In a separate vessel, dissolve 20 mg of BSA (or OVA) in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.

-

Slowly add the activated hapten solution dropwise to the protein solution while gently stirring.

-

Allow the reaction to proceed overnight at 4°C with gentle agitation.

-

Terminate the reaction and remove unconjugated hapten by extensive dialysis against PBS (pH 7.4) for 48 hours at 4°C, with multiple buffer changes.

-

Characterize the conjugate by MALDI-TOF mass spectrometry to determine the hapten-to-protein conjugation ratio and confirm successful coupling. Store the conjugate at -20°C.

| Parameter | Recommended Value | Rationale |

| Hapten:Protein Molar Ratio | 20:1 to 40:1 | Balances high hapten density for immunogenicity with maintaining protein solubility.[14][15] |

| Solvent | PBS (pH 7.4-8.0) | Optimal pH for the reaction between NHS-esters and primary amines. |

| Reaction Time | 12-24 hours | Allows for efficient conjugation while minimizing protein degradation. |

| Temperature | 4°C | Reduces the risk of protein denaturation and non-specific reactions. |

| Purification Method | Dialysis | Effectively removes small, unreacted molecules (hapten, EDC, NHS) from the large conjugate. |

Table 1: Key parameters for a successful hapten-carrier protein conjugation reaction.

Immunoassay Development: A Competitive ELISA for 2-DCB

With the hapten-protein conjugates in hand, a competitive immunoassay can be developed. In this format, specific antibodies are pre-incubated with the sample (which may contain the target analyte, 2-DCB). This mixture is then added to a microplate well coated with the hapten-OVA conjugate (the coating antigen).

The core principle is competition: free 2-DCB in the sample will compete with the immobilized hapten-OVA for a limited number of antibody binding sites. A high concentration of 2-DCB in the sample results in fewer antibodies binding to the plate, leading to a weak signal. Conversely, a low concentration of 2-DCB results in more antibodies binding to the plate and a strong signal. The signal intensity is therefore inversely proportional to the concentration of 2-DCB.

Caption: Principle of the competitive indirect ELISA for 2-DCB detection.

Step-by-Step Competitive ELISA Protocol

-

Coating: Dilute the hapten-OVA conjugate in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20, PBST).

-

Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the wash step (Step 2).

-

Competitive Reaction: In a separate plate or tubes, add 50 µL of 2-DCB standard solutions (of known concentrations) or extracted food samples to 50 µL of the primary antibody solution (raised using the hapten-BSA immunogen). Incubate for 30 minutes at 37°C.

-

Incubation: Transfer 100 µL of the antibody/sample mixture from Step 5 to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.

-

Washing: Repeat the wash step (Step 2).

-

Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate five times with PBST.

-

Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-20 minutes at room temperature.

-

Stopping Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. Construct a standard curve by plotting absorbance against the logarithm of the 2-DCB concentration.

| Performance Metric | Typical Target Value | Significance |

| IC₅₀ (50% Inhibitory Conc.) | Low ng/mL range | The concentration of 2-DCB that causes a 50% reduction in signal; indicates assay sensitivity.[16] |

| Limit of Detection (LOD) | < 1 ng/mL | The lowest concentration of 2-DCB that can be reliably distinguished from a blank sample.[17] |

| Dynamic Range | 1-100 ng/mL | The concentration range over which a quantitative measurement can be made. |

| Specificity/Cross-Reactivity | < 1% with related compounds | Ensures the assay primarily detects 2-DCB and not other structurally similar molecules. |

Table 2: Typical performance characteristics for a well-optimized 2-DCB competitive ELISA.

Conclusion

The development of a sensitive and specific immunoassay for the food irradiation marker 2-dodecylcyclobutanone is critically dependent on the rational design and synthesis of an effective hapten. This compound serves as an exemplary hapten, featuring a core structure that mimics the primary epitope of 2-DCB and a long-chain spacer arm that ensures optimal presentation to the immune system. By enabling the production of high-affinity antibodies, this hapten is the cornerstone of a rapid, high-throughput, and cost-effective ELISA. This analytical tool provides food safety professionals and regulatory agencies with a powerful method for monitoring food irradiation, ensuring compliance and enhancing consumer trust in the global food supply.

References

- World Health Organization (2003).

-

Health Canada (2017). Evaluation of the Significance of 2-Dodecylcyclobutanone and other Alkylcyclobutanones. [Link]

-

del Mastro, N.L. DETECTION OF IRRADIATED FOOD. LAS-ANS. [Link]

-

Ho, Y. C., et al. (2014). Rapid identification of γ-irradiated food by direct solvent extraction and liquid chromatography-tandem mass spectrometric analysis of 2-dodecylcyclobutanone. Food Control, 44, 130-135. [Link]

-

Gadgil, P., et al. (2005). Evaluation of 2-dodecylcyclobutanone as an irradiation dose indicator in fresh irradiated ground beef. Journal of Agricultural and Food Chemistry, 53(6), 1890-1893. [Link]

-

Sriyanti, I., et al. (2012). Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. J. Life Sci., 4, 29-35. [Link]

-

Sallovitz, J., et al. (2010). Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid. Synlett, 2010(14), 2165-2167. [Link]

-

Le, T. A., et al. (2011). Development of a Competitive ELISA for the Detection of Furaltadone Marker Residue, 3-Amino-5-Morpholinomethyl-2-Oxazolidinone (AMOZ), in Cultured Fish Samples. ResearchGate. [Link]

-

Mishra, R. K., et al. (2011). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Journal of AOAC International, 94(5), 1637-1645. [Link]

-

de-la-Torre, C., et al. (2013). Technical note: Hapten synthesis, antibody production and development of an enzyme-linked immunosorbent assay for detection of the natural steroidal alkaloid Dendrogenin A. Journal of Animal Science, 91(6), 2568-2572. [Link]

-

Xu, Z. L., et al. (2012). Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite. Queen's University Belfast Research Portal. [Link]

-

Creative Biolabs. Hapten-Carrier Conjugation. [Link]

-

Di Stefano, V., et al. (2025). Determination of 2-dodecylcyclobutanone and 2-tetradecylciclobutanone in X-ray irradiated whole eggs: a green method. ResearchGate. [Link]

-

Heegaard, P. M. H., et al. (2001). Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen. DTU Research Database. [Link]

-

Wang, Z., et al. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 26(24), 7599. [Link]

-

Powers, S. P., et al. (2023). Enolate addition to bicyclobutanes enables expedient access to 2-oxo-bicyclohexane scaffolds. Chemical Communications, 59(46), 7114-7117. [Link]

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Powers, S. P., et al. (2023). Enolate addition to bicyclobutanes enables expedient access to 2-oxo-bicyclohexane scaffolds. ResearchGate. [Link]

-

Powers, S. P., et al. (2023). Enolate addition to bicyclobutanes enables expedient access to 2-oxo-bicyclohexane scaffolds. ChemRxiv. [Link]

-

Brash, A. R., et al. (2011). Synthesis of a Bicyclobutane Fatty Acid Identified from the Cyanobacterium Anabaena PCC 7120. Organic Letters, 13(19), 5282-5285. [Link]

Sources

- 1. Evaluation of 2-dodecylcyclobutanone as an irradiation dose indicator in fresh irradiated ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid identification of γ-irradiated food by direct solvent extraction and liquid chromatography-tandem mass spectrometric analysis of 2-dodecylcyclobutanone: application in surveillance of irradiated food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. las-ans.org.br [las-ans.org.br]

- 4. jrafi.jp [jrafi.jp]

- 5. researchgate.net [researchgate.net]

- 7. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Enolate addition to bicyclobutanes enables expedient access to 2-oxo-bicyclohexane scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. api.fspublishers.org [api.fspublishers.org]

- 14. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. Technical note: Hapten synthesis, antibody production and development of an enzyme-linked immunosorbent assay for detection of the natural steroidal alkaloid Dendrogenin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

An In-Depth Technical Guide to Chemical Markers for Irradiated Lipid-Containing Foods

Abstract

Food irradiation is a globally recognized and effective technology for enhancing food safety and extending shelf life. For regulatory oversight, consumer transparency, and quality control, robust analytical methods are required to identify foods that have undergone this process. This in-depth technical guide provides researchers, scientists, and quality assurance professionals with a comprehensive overview of the primary chemical markers generated in lipid-containing foods upon exposure to ionizing radiation. We will delve into the mechanistic formation of 2-alkylcyclobutanones (2-ACBs) and specific hydrocarbons, detail the internationally validated analytical protocols for their detection, and present quantitative data to support the application of these methods. This guide is structured to provide both foundational knowledge and practical, field-proven insights into the science of detecting food irradiation.

Introduction: The Radiolytic Fingerprint in Food Lipids

Food irradiation utilizes ionizing radiation, such as gamma rays, X-rays, or electron beams, to eliminate pathogenic microorganisms, inhibit spoilage, and delay ripening.[1] While this process is deemed safe and effective by international bodies like the World Health Organization (WHO) and the Codex Alimentarius Commission, it induces specific and predictable chemical changes in the food matrix.[1][2] In foods containing lipids (fats and oils), the high-energy radiation cleaves triglyceride molecules in a process known as radiolysis, leading to the formation of unique and stable compounds that are not present in non-irradiated or thermally processed foods.[3][4]

These radiolytic byproducts serve as reliable chemical markers, or a "fingerprint," of the irradiation process. The two most significant and widely accepted classes of markers for irradiated lipids are 2-alkylcyclobutanones (2-ACBs) and a specific profile of aliphatic hydrocarbons.[4][5] Their detection forms the basis of standardized analytical methods used worldwide for the enforcement of labeling regulations and for monitoring international trade in irradiated foodstuffs.[6][7]

The Genesis of Markers: Mechanistic Pathways of Lipid Radiolysis

The formation of these chemical markers is a direct consequence of the interaction of ionizing radiation with the fatty acid moieties of triglycerides. The primary event is the homolytic cleavage of covalent bonds, generating highly reactive free radicals. The subsequent reactions of these radicals lead to the formation of the marker compounds.

Formation of 2-Alkylcyclobutanones (2-ACBs)

The 2-ACBs are cyclic ketones that are considered unique and unambiguous markers for food irradiation, as they have not been found to be naturally occurring or formed by other food processing methods like cooking or freezing.[8] Their formation is initiated by the radiation-induced cleavage of the ester bond between the fatty acid and the glycerol backbone of a triglyceride molecule, specifically at the acyl-oxygen bond.[9]

The proposed free-radical mechanism is as follows:

-

Initiation: Ionizing radiation causes the homolytic cleavage of the C-O bond at the ester linkage of a triglyceride, generating an acyl radical and an alkoxy radical.

-

Hydrogen Abstraction & Cyclization: The acyl radical undergoes a series of reactions. A key step involves the abstraction of a hydrogen atom from the carbon adjacent to the carbonyl group, forming a new radical. This is followed by an intramolecular cyclization, where the radical center attacks the carbonyl carbon, leading to the formation of a four-membered cyclobutanone ring.

-

Stabilization: The resulting radical intermediate is stabilized by abstracting a hydrogen atom, yielding the final 2-alkylcyclobutanone molecule.

The length of the alkyl side chain on the cyclobutanone ring directly corresponds to the parent fatty acid. For instance:

-

Palmitic acid (C16:0) yields 2-dodecylcyclobutanone (2-DCB) .

-

Stearic acid (C18:0) yields 2-tetradecylcyclobutanone (2-TCB) .

-

Oleic acid (C18:1) yields 2-(tetradec-5'-enyl)cyclobutanone (2-TDeCB) .

This direct relationship allows for the prediction of the expected 2-ACBs based on the known fatty acid composition of the food.

Diagram: Radiolytic Formation of 2-Alkylcyclobutanones (2-ACBs)

Caption: Free-radical mechanism for the formation of 2-DCB from a palmitic acid-containing triglyceride.

Formation of Radiolytic Hydrocarbons

In addition to 2-ACBs, ionizing radiation causes cleavage of C-C bonds within the fatty acid chains themselves, primarily at positions alpha (α) and beta (β) relative to the carbonyl group.[10] This results in the formation of a characteristic pattern of aliphatic hydrocarbons.

-

Cleavage at the α-position: This leads to the formation of a hydrocarbon with one less carbon atom (Cn-1) than the parent fatty acid. For example, palmitic acid (C16) produces pentadecane (C15).

-

Cleavage at the β-position: This process generates a hydrocarbon with two fewer carbon atoms and a new double bond at the terminal position (Cn-2:1). For example, palmitic acid (C16) produces 1-tetradecene (C14:1).

The primary radiolytic hydrocarbons derived from the most common fatty acids are:

-

From Palmitic acid (C16:0): Pentadecane (C15:0) and 1-Tetradecene (C14:1).

-

From Stearic acid (C18:0): Heptadecane (C17:0) and 1-Hexadecene (C16:1).

-

From Oleic acid (C18:1): 8-Heptadecene (C17:1) and 1,7-Hexadecadiene (C16:2).

-

From Linoleic acid (C18:2): 6,9-Heptadecadiene (C17:2).

While some of these hydrocarbons, particularly saturated alkanes, can be naturally present in foods or arise from environmental contamination, the presence of the specific combination of Cn-1 and Cn-2:1 hydrocarbons, especially the terminal alkenes, at levels that increase linearly with the radiation dose, serves as a strong indicator of irradiation.[10][11]

Analytical Methodologies: From Sample to Signal

The detection of these chemical markers requires sensitive and specific analytical techniques capable of identifying and quantifying trace-level compounds within a complex food matrix. The cornerstone of this analysis is chromatography coupled with mass spectrometry.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

The internationally standardized methods for the detection of both 2-ACBs and hydrocarbons rely on Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] The European Committee for Standardization (CEN) has established two key protocols:

-

EN 1785: For the detection of 2-alkylcyclobutanones.[7]

-

EN 1784: For the detection of radiolytic hydrocarbons.[12]

These methods have been validated through extensive interlaboratory studies, demonstrating high rates of correct identification.[7][10]

Diagram: Standard Analytical Workflow for Irradiated Food Markers

Caption: Standard EN 1784/1785 workflow for detecting radiolytic markers in lipid-containing foods.

Experimental Protocol: GC-MS Analysis of 2-ACBs (based on EN 1785)

This protocol outlines the essential steps for the qualitative and semi-quantitative analysis of 2-DCB and 2-TCB.

1. Lipid Extraction:

- Objective: To isolate the total lipid fraction from the food matrix.

- Method: Homogenize the food sample and mix with a drying agent like anhydrous sodium sulfate.

- Extract the lipids using a suitable solvent, typically n-hexane, via a Soxhlet apparatus or an Accelerated Solvent Extraction (ASE) system for several hours.[11][13] ASE offers the advantage of reduced solvent consumption and faster extraction times.[14]

- Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

2. Sample Cleanup:

- Objective: To remove interfering compounds from the lipid extract and isolate the 2-ACB fraction.

- Method: Prepare a chromatography column packed with an activated adsorbent, such as Florisil or silica gel.[15]

- Dissolve a known amount of the lipid extract in a non-polar solvent (e.g., hexane) and apply it to the column.

- Elute the column with a series of solvents of increasing polarity. The 2-ACBs are typically eluted with a mixture of hexane and diethyl ether.

- Collect the appropriate fraction and concentrate it to a small volume prior to GC-MS analysis.

3. GC-MS Analysis:

- Objective: To separate, identify, and quantify the 2-ACBs.

- Gas Chromatograph (GC) Conditions:

- Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

- Injector: Splitless mode to maximize sensitivity.

- Oven Program: A temperature gradient program is used to separate the analytes based on their boiling points.

- Mass Spectrometer (MS) Conditions:

- Ionization: Electron Impact (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. The characteristic fragment ions for 2-ACBs are monitored, primarily the base peak at m/z 98 (the McLafferty rearrangement product of the cyclobutanone ring) and a secondary ion at m/z 112.[15]

- Identification Criteria: A positive identification is confirmed if a peak is detected at the correct retention time for the 2-ACB standard, and the ratio of the monitored ions (m/z 98 and m/z 112) matches that of the authentic standard within a specified tolerance.[15]

Emerging Techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For even greater sensitivity, particularly for detecting low irradiation doses or irradiated ingredients in composite foods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an emerging and powerful alternative.[8] The primary challenge with analyzing non-polar 2-ACBs by LC-MS is their poor ionization efficiency in common ion sources like electrospray ionization (ESI).

This limitation is overcome through pre-column derivatization , a chemical reaction that attaches a polar, easily ionizable functional group to the 2-ACB molecule.

Experimental Protocol: LC-MS/MS Analysis of 2-ACBs with Hydroxylamine Derivatization

1. Lipid Extraction and Cleanup:

- Follow the same procedures as described for the GC-MS method to obtain a purified 2-ACB fraction.

2. Derivatization:

- Objective: To convert the 2-ACBs into their oxime derivatives, which have significantly better ionization efficiency.

- Reagent: Hydroxylamine hydrochloride solution.

- Procedure:

- Evaporate the purified 2-ACB extract to dryness under a stream of nitrogen.

- Add the hydroxylamine reagent and a catalyst (e.g., an organic base).

- Heat the mixture (e.g., at 70°C for 1 hour) to drive the reaction to completion. The ketone group of the 2-ACB reacts with hydroxylamine to form an oxime.

- After cooling, the derivatized sample is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Objective: To separate and detect the derivatized 2-ACBs with high sensitivity.

- Liquid Chromatograph (LC) Conditions:

- Column: A reverse-phase column (e.g., C18).

- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to aid ionization.

- Tandem Mass Spectrometer (MS/MS) Conditions:

- Ionization: Positive ion Electrospray Ionization (ESI+).

- Acquisition Mode: Multiple Reaction Monitoring (MRM). This highly specific mode monitors a predefined transition from a parent ion (the protonated derivatized 2-ACB) to a specific product ion, drastically reducing background noise and enhancing sensitivity.

This derivatization strategy, combined with the selectivity of LC-MS/MS, can lower the detection limits significantly, allowing for the confident identification of foods irradiated at doses as low as 0.1 kGy.[13]

Quantitative Data and Performance Characteristics

The concentration of radiolytic markers generally increases linearly with the absorbed radiation dose, making them suitable for semi-quantitative dose estimation. The tables below summarize typical concentrations and method performance data from the literature.

Table 1: 2-Alkylcyclobutanones (2-ACBs) Data

| Food Matrix | Fatty Acid Precursor | 2-ACB Marker | Irradiation Dose (kGy) | Typical Concentration (µg/g of lipid) | Method | LOD / LOQ | Reference(s) |

| Chicken | Palmitic Acid | 2-DCB | 1.0 | ~0.34 | GC-MS | - | |

| Ground Beef | Palmitic Acid | 2-DCB | 1.0 | ~0.41 | GC-MS | - | |

| Ground Beef (25% fat) | Palmitic Acid | 2-DCB | 1.0 | ~0.15 | GC-MS | - | |

| Ground Beef (25% fat) | Palmitic Acid | 2-DCB | 4.5 | ~0.70 | GC-MS | - | |

| Pork (minced) | Palmitic Acid | 2-DCB | 1.0 | 0.077 | GC-MS | - | [15] |

| Pork (minced) | Stearic Acid | 2-TCB | 1.0 | 0.151 | GC-MS | - | [15] |

| Salmon | Palmitic/Stearic Acid | 2-DCB, 2-TCB | >2.0 | Detected | GC-MS | - | [11] |

| Cheese (various) | Palmitic/Stearic Acid | 2-DCB, 2-TCB | 0.5 - 5.0 | Dose-dependent increase | HS-SPME/GC-MS | LOD: 5.0 µg/L | [16] |

| Various Meats | Palmitic/Stearic Acid | 2-DCB, 2-TCB | - | - | GC-MS/MS | LOD: 15-20 ng/g (in lipid) | [17] |

| Meat Products | Palmitic Acid | 2-DCB | - | - | GC-MS/MS | LOD: 1.8 µg/kg, LOQ: 6.0 µg/kg | [18] |

Table 2: Radiolytic Hydrocarbons (HCs) Data

| Food Matrix | Fatty Acid Precursor | HC Marker | Irradiation Dose (kGy) | Typical Concentration (µg/g of fat) | Method | Performance | Reference(s) |

| Ground Beef | Oleic Acid | 8-Heptadecene (C17:1) | 5.0 | ~3.0 | SFE-GC/MSD | - | [19] |

| Ground Beef | Oleic Acid | 1,7-Hexadecadiene (C16:2) | 5.0 | ~3.0 | SFE-GC/MSD | - | [19] |

| Ground Beef | Palmitic Acid | Pentadecane (C15:0) | >2.5 | Detected, dose-dependent | GC-MS | - | [11] |

| Ground Beef | Stearic Acid | Heptadecane (C17:0) | >2.5 | Detected, dose-dependent | GC-MS | - | [11] |

| Poultry | Oleic/Linoleic Acid | C17:1, C17:2 | 5.0 | Detected | GC-MS | - | [20] |

| Various Meats | Various | C14:1, C15:0, C16:2, C17:1 | 0.6 - 7.5 | Dose-dependent | GC | 98.3% correct identification (Interlab study) | [10] |

| Cooked Ham (low fat) | Various | C15:0, C16:1, C16:2, C17:0, C17:1 | 2.0 | Detected | RPLC/GC/MS | - | [8] |

| Smoked Guinea Fowl | Various | Various PAHs | 2.5 - 7.5 | Dose-dependent reduction | GC-MS | - | [19] |

Trustworthiness and Validation: Ensuring Method Reliability

The analytical protocols described herein are not merely theoretical; they are self-validating systems grounded in international standards and extensive collaborative testing.

-

Standardization: The existence of CEN standards (EN 1784 and EN 1785) provides a harmonized framework for laboratories, ensuring consistency and comparability of results across different facilities and countries.[4][5]

-

Specificity: The uniqueness of 2-ACBs to the irradiation process provides an exceptionally high degree of confidence in a positive result.[8] For hydrocarbons, the detection of the specific pattern of Cn-1 and Cn-2:1 markers, absent in a non-irradiated control, provides strong evidence of treatment.

-

Interlaboratory Validation: The CEN methods have been subjected to rigorous interlaboratory proficiency tests involving numerous laboratories across Europe. These studies have consistently demonstrated the methods' robustness, reliability, and high accuracy in correctly identifying irradiated and non-irradiated samples.[7][10] For example, a study involving 17 laboratories on the hydrocarbon method resulted in a 98.3% rate of correct identification across 864 samples of chicken, pork, and beef.[10]

-

Dose-Response Relationship: The consistent and linear relationship between the concentration of the markers and the applied radiation dose provides an internal validation check. This predictable response reinforces the causal link between the markers and the irradiation process.

Conclusion

The detection of chemical markers, specifically 2-alkylcyclobutanones and radiolytic hydrocarbons, provides a robust and scientifically sound basis for the identification of irradiated lipid-containing foods. The standardized GC-MS methods, EN 1785 and EN 1784, represent the gold standard in regulatory and quality control laboratories, underpinned by extensive validation and a deep understanding of the underlying radiolytic chemistry. As analytical technology advances, emerging methods like LC-MS/MS with derivatization offer even greater sensitivity, pushing the limits of detection to lower irradiation doses and complex food matrices. This guide provides the technical foundation and practical protocols necessary for scientists to confidently apply these methods, ensuring regulatory compliance, fostering consumer trust, and upholding the integrity of the global food supply chain.

References

-

Shokuhin Eiseigaku Zasshi. 2013;54(3):173-7.

-

PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 2015, 51(5): 597-599.

-

Shokuhin Eiseigaku Zasshi. 2007 Dec;48(6):203-6.

-

Shimadzu Corporation.

-

J Agric Food Chem. 2005 Aug 24;53(17):6603-8.

-

Journal of Agricultural and Food Chemistry. 2005 53 (17), 6603-6608.

-

Journal of AOAC International. 1994 May-Jun;77(3):691-6.

-

Taylor & Francis Online.

-

Health Canada.

-

ResearchGate.

-

Shokuhin Eiseigaku Zasshi. 2011;52(6):321-9.

-

Food Standards Agency.

-

ResearchGate.

-

European Commission.

-

Meat Research.

-

American Meat Science Association.

-

LAS-ANS.

-

J Agric Food Chem. 2005 Mar 23;53(6):1890-3.

-

J Food Sci. 2010 Nov-Dec;75(9):T156-60.

-

MDPI.

-

ResearchGate.

-

Food Chem. 2017 Jun 15;225:117-123.

-

National Taiwan University.

-

MDPI.

-

Nutr Cancer. 2002;44(2):189-91.

-

Semantic Scholar.

-

Anal Chem. 2022 Mar 1;94(8):3590-3599.

-

Sigma-Aldrich.

-

Organic-Chemistry.org.

-

National Center for Biotechnology Information.

-

ASTM International.

-

ResearchGate.

-

ASTM International.

-

National Center for Biotechnology Information.

-

Euramet.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ec.europa.eu [ec.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. Determination of 2-alkylcyclobutanones in ultraviolet light-irradiated fatty acids, triglycerides, corn oil, and pork samples: Identifying a new source of 2-alkylcyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. las-ans.org.br [las-ans.org.br]

- 6. GC-MS Determination of 2-Alkylcyclobutanones in Irradiated Fish Oil with Solid Phase Extraction [lhjyhxfc.mat-test.com]

- 7. Detection of irradiated food using 2-alkylcyclobutanones as markers: verification of the european committee standardization method EN1785 for the detection of irradiated food containing lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. food.gov.uk [food.gov.uk]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of a gas chromatographic method to identify irradiated chicken, pork, and beef by detection of volatile hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. C1784 Standard Test Method for Using a Heat Flow Meter Apparatus for Measuring Thermal Storage Properties of Phase Change Materials and Products [store.astm.org]

- 13. Levels of 2-dodecylcyclobutanone in ground beef patties irradiated by low-energy X-ray and gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. shimadzu.com [shimadzu.com]

- 16. Food-borne radiolytic compounds (2-alkylcyclobutanones)may promote experimental colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid analysis of 2-alkylcyclobutanones in irradiated meats, cheese and salmon by direct solvent extraction followed by GPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of 2-Dodecylcyclobutanone in Irradiated Meat Products by Gel Permeation Chromatography Followed by Gas Chromatography-Tandem Mass Spectrometry [rlyj.net.cn]

- 19. tandfonline.com [tandfonline.com]

- 20. Detection of irradiated meat, fish and their products by measuring 2-alkylcyclobutanones levels after frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and solubility of 2-oxo-cyclobutane undecanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-oxo-cyclobutane undecanoic acid: Molecular Weight and Solubility Analysis

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of this compound, specifically its molecular weight and solubility profile. Intended for researchers, medicinal chemists, and drug development scientists, this document synthesizes theoretical principles with practical experimental guidance. We will delve into the structural basis for this compound's predicted solubility, outline a robust experimental protocol for its empirical determination, and discuss the profound implications of these properties within the context of drug discovery and development. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and providing a logical framework for assessing this and similar molecules.

Introduction to this compound

This compound is a specialty organic molecule characterized by a unique structural composition: a long, eleven-carbon aliphatic chain (undecanoic acid) attached to a four-membered cyclobutanone ring.[1][2] This hybrid structure, combining a lipophilic fatty acid tail with a strained, polar cyclic ketone, imparts distinct chemical characteristics. While its primary documented application is in the development of enzyme-linked immunosorbent assays (ELISAs) for detecting irradiated foods, the underlying scaffold is of significant interest to medicinal chemists.[3]

The cyclobutane motif is increasingly recognized for its favorable contributions to drug candidates.[4] Its rigid, puckered three-dimensional structure can offer advantages in potency, selectivity, and pharmacokinetic profiles by locking molecules into bioactive conformations and serving as a metabolically stable scaffold.[4][5][6] Understanding the fundamental properties of molecular weight and solubility is the critical first step in evaluating the potential of this compound for broader applications in pharmaceutical and life sciences research.

Core Physicochemical Properties

The predictive power of a molecule's structure is foundational in chemistry. For this compound, its two key components—the long alkyl chain and the polar carboxylic acid head—dictate its fundamental physicochemical behavior.

Molecular Weight and Formula

The molecular weight (MW) is a primary determinant of a compound's pharmacokinetic properties, including absorption and distribution.[7] For this compound, the molecular formula and weight are well-established.

| Property | Value | Source(s) |

| CAS Number | 169263-77-8 | [1][2][3] |

| Molecular Formula | C₁₅H₂₆O₃ | [1][2] |

| Molecular Weight | 254.37 g/mol | [1][2][8] |

Predicted Solubility Profile

Solubility is a critical factor for a drug's bioavailability and therapeutic efficacy.[9][10][11] The structure of this compound strongly suggests a dualistic solubility nature governed by the "like dissolves like" principle.[12]

-

Aqueous Insolubility: The molecule possesses a long, 11-carbon chain attached to the cyclobutane ring, creating a large, non-polar, hydrophobic region. This extensive hydrocarbon character predicts poor solubility in polar solvents like water.[13]

-

Organic Solvent Solubility: Conversely, the dominant non-polar region suggests good solubility in organic solvents such as diethyl ether, hexane, and dichloromethane.

-

Aqueous Base Solubility: The presence of the carboxylic acid functional group (-COOH) is the key to its solubility in basic solutions. Carboxylic acids, while often insoluble in neutral water, will react with bases (e.g., NaOH, NaHCO₃) to form the corresponding carboxylate salt. This deprotonation creates an ionic, highly polar species that is readily soluble in water. This acid-base reaction is a cornerstone of its predictable solubility behavior.

Implications for Drug Development

The successful progression of a molecule from a lead compound to a viable drug is heavily dependent on its physicochemical properties.[9][10]

Molecular Weight Considerations

With a molecular weight of 254.37 g/mol , this compound falls comfortably within the guidelines of Lipinski's Rule of Five, which suggests that orally active drugs should ideally have a molecular weight of less than 500 g/mol .[7] This favorable molecular size suggests that it is less likely to encounter issues with absorption and permeation through biological membranes, a crucial first pass for any potential oral therapeutic.[7]

The Critical Role of Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to poor absorption and low bioavailability.[10][11] The predicted low water solubility of this compound means that for therapeutic applications, especially oral administration, formulation strategies would be essential.[14] However, its solubility in basic solutions provides a critical advantage. This property can be exploited during synthesis, purification (via acid-base extraction), and potentially in the design of prodrugs or salt-form formulations to enhance its dissolution and absorption in the gastrointestinal tract.[14]

Experimental Protocol: Systematic Solubility Determination

This protocol provides a systematic, step-by-step method to empirically verify the predicted solubility profile of this compound. The workflow is designed as a self-validating system, where the collective results provide a clear chemical fingerprint of the compound's functional nature.

Principle of Investigation

The protocol systematically tests the compound's solubility in a series of solvents of varying polarity and pH. This approach allows for the classification of the compound based on its functional groups.[15][16] The solubility of a carboxylic acid in dilute sodium bicarbonate is a key diagnostic test, as only acids strong enough to be deprotonated by this weak base will dissolve.[15][17]

Materials and Reagents

-

Compound: this compound

-

Solvents: Deionized Water, Diethyl Ether, 5% (w/v) Sodium Hydroxide (NaOH), 5% (w/v) Sodium Bicarbonate (NaHCO₃), 5% (v/v) Hydrochloric Acid (HCl)

-

Apparatus: Small test tubes (e.g., 13x100 mm), vortex mixer, spatula, graduated cylinders or pipettes.

Step-by-Step Methodology

For each step, use approximately 25 mg of this compound in a clean test tube. Add 0.75 mL of the indicated solvent in portions, vortexing vigorously after each addition.[15] Observe for complete dissolution.

-

Step 1: Water Solubility Test

-

Procedure: Add deionized water.

-

Expected Outcome: Insoluble.

-

Causality: The large non-polar alkyl chain dominates the molecule's properties, preventing dissolution in the highly polar water.[12]

-

-

Step 2: Diethyl Ether Solubility Test

-

Procedure: Add diethyl ether to a fresh sample.

-

Expected Outcome: Soluble.

-

Causality: Diethyl ether is a non-polar organic solvent capable of dissolving the hydrophobic portion of the molecule. This confirms its non-polar character.

-

-

Step 3: 5% NaOH Solubility Test

-

Procedure: Add 5% NaOH solution to a fresh, water-insoluble sample.

-

Expected Outcome: Soluble.

-

Causality: The strong base (NaOH) deprotonates the carboxylic acid group, forming the highly polar and water-soluble sodium 11-(2-oxocyclobutyl)undecanoate salt. This is a strong indication of an acidic functional group.[15]

-

-

Step 4: 5% NaHCO₃ Solubility Test

-

Procedure: Add 5% NaHCO₃ solution to a fresh, water-insoluble sample.

-

Expected Outcome: Soluble, possibly with effervescence (CO₂ release).

-

Causality: Solubility in sodium bicarbonate, a weak base, confirms that the compound is a relatively strong organic acid (like a carboxylic acid) and not a weaker acid (like most phenols).[15]

-

-

Step 5: 5% HCl Solubility Test

-

Procedure: Add 5% HCl solution to a fresh, water-insoluble sample.

-

Expected Outcome: Insoluble.

-

Causality: The compound lacks a basic functional group (like an amine) that could be protonated by acid. This test serves as a negative control, reinforcing the acidic classification.[17]

-

Self-Validation and Interpretation

The trustworthiness of the analysis comes from the pattern of results:

-

Insoluble in water but soluble in ether establishes the compound's predominantly organic, non-polar nature.

-

Solubility in both NaOH and NaHCO₃ provides definitive, cross-validating evidence for the presence of a carboxylic acid functional group.

-

Insolubility in HCl confirms the absence of common basic groups.

This logical sequence validates the initial structural assessment and provides a high degree of confidence in the compound's chemical identity.

Visualization of Experimental Workflow

The following diagram illustrates the logical decision-making process embedded in the solubility testing protocol.

Caption: Logical workflow for the systematic solubility classification of this compound.

Conclusion

This compound is a molecule with a molecular weight of 254.37 g/mol , placing it favorably within established parameters for drug-like compounds. Its chemical structure dictates a predictable solubility profile: it is a water-insoluble organic acid that is readily soluble in non-polar organic solvents and aqueous bases. This dual solubility characteristic is a direct consequence of its long lipophilic alkyl chain and its ionizable carboxylic acid group. The experimental protocol outlined in this guide provides a robust and self-validating framework for empirically confirming these properties. For scientists in drug discovery and development, a thorough understanding and empirical validation of these fundamental physicochemical properties are indispensable for guiding formulation efforts, predicting pharmacokinetic behavior, and ultimately unlocking the full therapeutic potential of this and other novel chemical entities.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][3]

-

Durrant Lab. (n.d.). Molecular weight. MolModa Documentation. Retrieved from [Link][7]

-

de la Torre, A., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Retrieved from [Link][5]

-

Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Retrieved from [Link][9]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link][10]

-

Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link][4]

-

University of California, Irvine. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][15]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link][17]

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link][11]

-